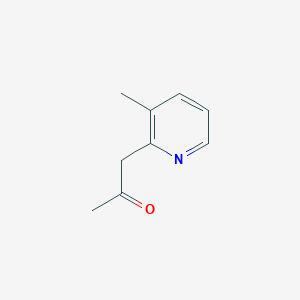

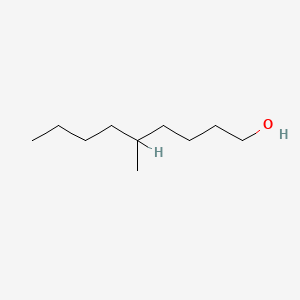

![molecular formula C12H9N3O2 B3023040 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid CAS No. 685107-38-4](/img/structure/B3023040.png)

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid

Übersicht

Beschreibung

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid is a derivative of pyrimido[1,2-a]benzimidazoles . Pyrimido[1,2-a]benzimidazoles are nitrogen-containing heterocyclic compounds that are the basis of many natural and synthetic biologically active substances . They have received considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine .

Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles involves the use of carboxylic acid derivatives . Gnanasekaran et al. have developed a method for the preparation of a series of benzimidazo[2,1-b]quinazolin-12(6H)-ones and pyrido-[2’,3’:4,5]pyrimido[1,2-a]benzimidazol-5(11H)-ones via the reaction of 2 . An efficient one-pot conversion of carboxylic acids into benzimidazoles has also been reported .Molecular Structure Analysis

The molecular formula of 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid is C12H9N3O2 . The average mass is 227.219 Da and the monoisotopic mass is 227.069473 Da .Chemical Reactions Analysis

The chemical reactions involving pyrimido[1,2-a]benzimidazoles are complex and require a deep understanding of organic chemistry . The process takes place upon heating under reflux in pyridine to form pyrimidobenzimidazole containing the pyridazine fragment which is relevant in medicinal chemistry .Wissenschaftliche Forschungsanwendungen

- Triazavirin , a medication derived from pyrimido[1,2-a]benzimidazole, has demonstrated a broad spectrum of antiviral action. It effectively protects against influenza viruses, ARVI, and tick-borne encephalitis. Additionally, Triazavirin has shown promise in treating patients with moderate COVID-19 .

- Another pyrimido[1,2-a]benzimidazole derivative, 5-methyl-6-nitro-7-oxo-4,7-dihydro [1,2,4]triazolo [1,5-a]pyrimidine , is currently undergoing clinical trials as an antiviral agent .

- Benzimidazole derivatives, including those with the pyrimido[1,2-a]benzimidazole scaffold, exhibit antibacterial and antifungal activities. These compounds have been investigated against various pathogens, including S. aureus , Staphylococcus epidermidis , K. pneumoniae , E. coli , C. albicans , and A. niger .

- Some pyrimido[1,2-a]benzimidazole derivatives have shown promise as anticancer agents. These compounds are being explored for their ability to inhibit cancer cell growth and proliferation .

- Benzimidazole-based compounds, including those with the pyrimido[1,2-a]benzimidazole core, have demonstrated analgesic and anti-inflammatory properties. These effects make them interesting candidates for pain management and inflammation control .

- Certain pyrimido[1,2-a]benzimidazole derivatives exhibit antioxidant activity. Their ability to scavenge free radicals and protect cells from oxidative damage is an area of ongoing research .

- Benzimidazole analogs have been investigated for their potential in neurological and ophthalmological disorders. While specific studies on pyrimido[1,2-a]benzimidazole-3-carboxylic acid are limited, its structural similarity to other benzimidazole compounds suggests potential therapeutic applications in these fields .

Antiviral Activity

Antibacterial and Antifungal Properties

Anticancer Potential

Analgesic and Anti-inflammatory Effects

Antioxidant Activity

Neurological and Ophthalmological Applications

Zukünftige Richtungen

The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

Wirkmechanismus

Target of Action

This allows them to easily interact with the biopolymers of living systems .

Mode of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities due to their ability to interact with various enzymes and protein receptors .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, antiseptic, anticancer, and anti-glycation effects .

Eigenschaften

IUPAC Name |

4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-7-8(11(16)17)6-13-12-14-9-4-2-3-5-10(9)15(7)12/h2-6H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUWGRXKFQCJJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408309 | |

| Record name | 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid | |

CAS RN |

685107-38-4 | |

| Record name | 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid](/img/structure/B3022959.png)

![5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3022960.png)

![3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B3022964.png)

![2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B3022967.png)

![3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3022971.png)

![7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B3022976.png)